molecular formula C19H13N3O2 B12925041 3-Nitro-N-phenylacridin-9-amine CAS No. 94129-61-0

3-Nitro-N-phenylacridin-9-amine

Cat. No.: B12925041
CAS No.: 94129-61-0
M. Wt: 315.3 g/mol
InChI Key: ZLLQTIXWWCCTOG-UHFFFAOYSA-N
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Description

3-Nitro-N-phenylacridin-9-amine is a chemical compound with the molecular formula C19H13N3O2. It belongs to the class of acridine derivatives, which are known for their broad range of pharmaceutical properties. This compound is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to the acridine core. Acridine derivatives have been actively researched for their potential therapeutic applications, including anticancer, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-phenylacridin-9-amine typically involves the nitration of N-phenylacridin-9-amine. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products and to ensure the selective introduction of the nitro group at the desired position on the acridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-phenylacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential anticancer, antibacterial, and antiviral properties. Acridine derivatives, including 3-Nitro-N-phenylacridin-9-amine, have shown promise in inhibiting the growth of cancer cells and pathogens.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-N-phenylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and inhibiting the activity of DNA-related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components .

Comparison with Similar Compounds

3-Nitro-N-phenylacridin-9-amine can be compared with other similar compounds such as:

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Proflavine: Another acridine derivative with antibacterial properties.

    Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.

The uniqueness of this compound lies in its specific nitro and phenyl substitutions, which confer distinct chemical and biological properties compared to other acridine derivatives .

Properties

CAS No.

94129-61-0

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

3-nitro-N-phenylacridin-9-amine

InChI

InChI=1S/C19H13N3O2/c23-22(24)14-10-11-16-18(12-14)21-17-9-5-4-8-15(17)19(16)20-13-6-2-1-3-7-13/h1-12H,(H,20,21)

InChI Key

ZLLQTIXWWCCTOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

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